Cas no 120004-79-7 (7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone)

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone structure
120004-79-7 structure
상품 이름:7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
CAS 번호:120004-79-7
MF:C13H16NO2Cl
메가와트:253.72464
MDL:MFCD07787529
CID:63459
PubChem ID:10467467

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone 화학적 및 물리적 성질

이름 및 식별자

    • 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
    • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
    • ,4-DIHYDRO-7-(4-CHLOROBUTOXY)-2(1H)-QUINOLINONE
    • 7-(4-Chlorobutoxy)-3,4-Dihydro-2(1H)-quinoline
    • ARP-B-7-(4-HALOBUTOXY)-3,4-DIHYDROCARBOSTYRIL
    • 7-(4-CHLOROBUTOXY)-3,4-DIHYDRO-2(1H)-QUINOLONE
    • 7-(4-CHLOROBUTOXY)-3,4-DIHYDROC2(1H)-QUINOLINONE
    • 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone
    • 7-(4-Chlorobutoxy)-3,4-dihydro-2-quinolinone
    • 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
    • Aripiprazole Impurity 1
    • Aripiprazole impurity 8
    • Aripiprazole Chloro impurity
    • 7-(4-Chloro-butoxy)-3,4-dihydro-1H-quinolin-2-one
    • AKOS015901402
    • N46D6QRE5G
    • EN300-1659328
    • W14961
    • AC-8059
    • 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril
    • 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone;7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
    • SCHEMBL238817
    • Chlorobutoxy dihydroquinolinone
    • 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
    • 120004-79-7
    • CS-0036678
    • MFCD07787529
    • 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro-
    • Aripiprazole Impurity E
    • DTXSID70440419
    • 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone
    • FT-0655809
    • AS-68439
    • 7-(4-Chlorobutoxy)-3,4-dihydro C2(1H)-quinolinone
    • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone; 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril
    • SY123484
    • SRMLSNBGMDJSJH-UHFFFAOYSA-N
    • 7-(4-chloranylbutoxy)-3,4-dihydro-1H-quinolin-2-one
    • 7-(4-chloro butoxy)-3,4-dihydrocarbostyril
    • AM20090767
    • A804407
    • DB-025249
    • MDL: MFCD07787529
    • 인치: 1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
    • InChIKey: SRMLSNBGMDJSJH-UHFFFAOYSA-N
    • 미소: O=C1NC2=C(CC1)C=CC(=C2)OCCCCCl

계산된 속성

  • 정밀분자량: 253.086957g/mol
  • 표면전하: 0
  • XLogP3: 2.3
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 253.086957g/mol
  • 단일 동위원소 질량: 253.086957g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 38.3Ų
  • 중원자 수량: 17
  • 복잡도: 260
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 색과 성상: 백색에서 미백색 결정 분말
  • 밀도: 1.187
  • 비등점: 448.925°C at 760 mmHg
  • 플래시 포인트: 225.302 °C
  • 굴절률: 1.543
  • PSA: 38.33000
  • LogP: 3.10710

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone 보안 정보

  • 저장 조건:Sealed in dry,2-8°C(BD17744)

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A740878-1g
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
120004-79-7 97%
1g
$171.0 2025-02-25
TRC
C365560-50mg
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
120004-79-7
50mg
$ 91.00 2023-09-08
TRC
C365560-1g
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
120004-79-7
1g
$ 242.00 2023-09-08
TRC
C365560-250mg
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
120004-79-7
250mg
$ 153.00 2023-04-18
Chemenu
CM145772-5g
3,4-dihydro-7-(4-chlorobutoxy)-2(1h)-quinolinone
120004-79-7 97%
5g
$943 2021-08-05
eNovation Chemicals LLC
Y0989356-1g
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
120004-79-7 95%
1g
$260 2023-09-03
Chemenu
CM145772-10g
3,4-dihydro-7-(4-chlorobutoxy)-2(1h)-quinolinone
120004-79-7 97%
10g
$1571 2021-08-05
Enamine
EN300-1659328-0.05g
7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
120004-79-7 95%
0.05g
$45.0 2023-06-04
Enamine
EN300-1659328-5.0g
7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
120004-79-7 95%
5g
$670.0 2023-06-04
Enamine
EN300-1659328-10.0g
7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
120004-79-7 95%
10g
$1267.0 2023-06-04

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
참조
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Raw materials

7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:120004-79-7)3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone
sfd21625
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:120004-79-7)7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
A804407
순결:99%/99%
재다:1g/5g
가격 ($):154.0/535.0